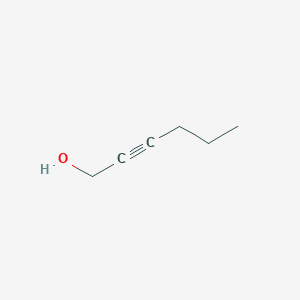
2',3',4',5',6'-Pentafluoroacétophénone
Vue d'ensemble
Description
2’,3’,4’,5’,6’-Pentafluoroacetophenone is an organic compound with the molecular formula C8H3F5O and a molecular weight of 210.1008 g/mol . It is a derivative of acetophenone where all the hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Applications De Recherche Scientifique
2’,3’,4’,5’,6’-Pentafluoroacetophenone is utilized in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is explored for its potential use in drug development, especially in designing fluorinated pharmaceuticals.
Mécanisme D'action
Target of Action
It’s known that this compound is used in organic synthesis , suggesting that it may interact with various organic molecules.
Mode of Action
strain PCC 7942 . This suggests that it may act as a substrate for certain enzymes, leading to specific biochemical transformations.
Pharmacokinetics
Its physicochemical properties such as its molecular weight (2101), density (1476 g/mL at 25°C), and boiling point (130-131°C) suggest that it may have certain bioavailability characteristics .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2’,3’,4’,5’,6’-Pentafluoroacetophenone. For instance, its stability may be affected by temperature, as suggested by its boiling point of 130-131°C . Furthermore, it should be stored in an inert atmosphere at room temperature , indicating that exposure to oxygen and other reactive substances could potentially affect its stability and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2’,3’,4’,5’,6’-Pentafluoroacetophenone is typically synthesized through the fluorination of acetophenone. The process involves reacting acetophenone with pentafluorophenyl reagents such as pentafluorophenyl lithium or pentafluorophenyl magnesium bromide. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of 2’,3’,4’,5’,6’-Pentafluoroacetophenone often involves the use of fluorinating agents like potassium fluoride or ammonium fluoride. The reaction is conducted in a solvent such as dimethyl sulfoxide or acetonitrile, and the product is purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 2’,3’,4’,5’,6’-Pentafluoroacetophenone undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted acetophenones.
Reduction: 2’,3’,4’,5’,6’-Pentafluorobenzyl alcohol.
Oxidation: 2’,3’,4’,5’,6’-Pentafluorobenzoic acid.
Comparaison Avec Des Composés Similaires
- 2’,3’,4’,5’,6’-Pentafluorobenzaldehyde
- 2’,3’,4’,5’,6’-Pentafluorobenzoic acid
- 2’,3’,4’,5’,6’-Pentafluorobenzyl alcohol
Comparison: 2’,3’,4’,5’,6’-Pentafluoroacetophenone is unique due to the presence of the carbonyl group, which imparts distinct reactivity compared to its analogs. For instance, while 2’,3’,4’,5’,6’-Pentafluorobenzaldehyde primarily undergoes oxidation and reduction reactions, 2’,3’,4’,5’,6’-Pentafluoroacetophenone can participate in a broader range of reactions, including nucleophilic substitution and condensation reactions .
Propriétés
IUPAC Name |
1-(2,3,4,5,6-pentafluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGHCYZBCMDEOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50215506 | |
| Record name | 2',3',4',5',6'-Pentafluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50215506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
652-29-9 | |
| Record name | 1-(2,3,4,5,6-Pentafluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=652-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',3',4',5',6'-Pentafluoroacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',3',4',5',6'-Pentafluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50215506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',3',4',5',6'-pentafluoroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.444 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















